molecular formula C14H18BrN3O4 B12451111 2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol

2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol

Cat. No.: B12451111
M. Wt: 372.21 g/mol
InChI Key: UBASJSGUIHVLHC-UHFFFAOYSA-N
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Description

2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol is a complex organic compound that features a bromine atom, a nitro group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol typically involves a multi-step process. One common method starts with the bromination of a phenolic compound, followed by nitration to introduce the nitro group. The resulting intermediate undergoes a condensation reaction with a morpholine derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can yield a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Properties

Molecular Formula

C14H18BrN3O4

Molecular Weight

372.21 g/mol

IUPAC Name

2-bromo-6-(3-morpholin-4-ylpropyliminomethyl)-4-nitrophenol

InChI

InChI=1S/C14H18BrN3O4/c15-13-9-12(18(20)21)8-11(14(13)19)10-16-2-1-3-17-4-6-22-7-5-17/h8-10,19H,1-7H2

InChI Key

UBASJSGUIHVLHC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O

Origin of Product

United States

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